molecular formula C7H12N4O B2830146 4-amino-1-propyl-1H-pyrazole-3-carboxamide CAS No. 1357087-16-1

4-amino-1-propyl-1H-pyrazole-3-carboxamide

Cat. No. B2830146
CAS RN: 1357087-16-1
M. Wt: 168.2
InChI Key: YRIJGDMKVGRXJQ-UHFFFAOYSA-N
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Description

4-amino-1-propyl-1H-pyrazole-3-carboxamide is a chemical compound with the CAS Number: 1357087-16-1 . It has a molecular weight of 168.2 .


Molecular Structure Analysis

The InChI code for 4-amino-1-propyl-1H-pyrazole-3-carboxamide is 1S/C7H12N4O/c1-2-3-11-4-5 (8)6 (10-11)7 (9)12/h4H,2-3,8H2,1H3, (H2,9,12) . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving 4-amino-1-propyl-1H-pyrazole-3-carboxamide are not available, pyrazoles in general can undergo a variety of reactions. For instance, they can exhibit reversed, exclusive 1,3,4-regioselectivity when reacted with hydrazones and nitroolefins in the presence of strong bases .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 168.2 . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Antitumor Activities : Compounds derived from pyrazole-4-carboxamides, like 4-amino-1-propyl-1H-pyrazole-3-carboxamide, have been synthesized and analyzed for antitumor activities. Studies have shown these compounds' potential in cancer treatment, highlighting their structural and functional diversity (Hafez et al., 2013).

  • Theoretical and Experimental Functionalization : Investigations into the functionalization reactions of pyrazole carboxamides have provided insights into their potential applications in various fields, including drug design and material science (Yıldırım & Kandemirli, 2005).

Synthesis of Derivatives and Analogs

  • Novel Synthesis Methods : Novel and efficient synthesis methods for pyrazole-4-carboxamide derivatives have been developed, offering advancements in chemical synthesis and pharmaceutical research (Bobko et al., 2012).

  • Microwave-Assisted Synthesis : Microwave-assisted synthesis techniques have been employed to create new pyrazole derivatives, improving the efficiency and speed of chemical reactions (Sun Da-gui, 2011).

Applications in Biochemistry and Pharmacology

  • Anticancer Properties : Research has demonstrated the synthesis of pyrazole derivatives with significant anticancer properties, underlining their potential as therapeutic agents (Hassan et al., 2014).

  • Insecticidal Activity : Pyrazole-4-carboxamide derivatives have shown promising results as insecticides, suggesting their utility in agricultural sciences (Ni Jue-ping, 2011).

Advanced Material Science

  • Crystal Structure Analysis : The crystal structure and synthesis of specific pyrazole-4-carboxamide derivatives have been studied, contributing to material science and crystallography (Rambabu et al., 2011).

  • Sensor Development : Pyrazole-4-carboxamide derivatives have been used in developing sensors, such as a Cr3+ ion-selective electrode, showcasing their application in environmental monitoring and analytical chemistry (Zamani et al., 2009).

properties

IUPAC Name

4-amino-1-propylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-2-3-11-4-5(8)6(10-11)7(9)12/h4H,2-3,8H2,1H3,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIJGDMKVGRXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-1-propyl-1H-pyrazole-3-carboxamide

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